N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-phenylpropanamide
Description
N-{10,13-Dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl}-3-phenylpropanamide is a tricyclic heterocyclic compound featuring a complex fused-ring system with oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. The core structure includes a bicyclo[7.4.0] backbone with additional oxygen and sulfur bridges, contributing to its unique stereoelectronic properties.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-17(7-6-12-4-2-1-3-5-12)20-18-19-13-10-14-15(11-16(13)24-18)23-9-8-22-14/h1-5,10-11H,6-9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQBKTIJGBIKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide-Mediated Cyclization (Adapted from WO2014200786A1)
A modified protocol from Patent WO2014200786A1 involves the use of 2-nitrobenzenesulfonyl chloride as a key sulfonating agent to facilitate cyclization.
Procedure :
- Substrate Preparation : A keto acid derivative (e.g., levulinic acid) is treated with methyl chloroformate in toluene at 0–5°C in the presence of triethylamine (3.0–5.0 equivalents).
- Cyclization : The intermediate is reacted with o-aminobenzyl alcohol derivatives under reflux in dimethylacetamide (DMAC) with potassium tert-butoxide (1.2 equivalents) as the base. The reaction proceeds via sequential N-sulfonylation, intramolecular nucleophilic attack, and deprotection.
- Workup : The crude product is purified via recrystallization from acetonitrile/water/1-butanol (3:1:1 v/v) to yield the tricyclic amine intermediate.
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 45–70°C (cyclization step) |
| Reaction Time | 18–30 hours |
| Solvent | DMAC/MeOH (2:1) |
| Base | K t-butoxide (1.2 eq) |
Transition Metal-Free Cascade Synthesis (Adapted from PubMed 24096345)
An alternative route employs a one-pot cascade reaction without transition metals:
- Reactants : Levulinic acid (1.0 eq), methyl chloroformate (1.5 eq), and substituted o-aminobenzyl alcohols (1.2 eq).
- Conditions : Triethylamine (3.0 eq) in toluene at 25°C for 24 hours.
- Yield : 68–85% for analogous tricyclic systems.
This method avoids hazardous metals and aligns with green chemistry principles but requires precise stoichiometric control to prevent oligomerization.
Introduction of the 3-Phenylpropanamide Side Chain
Acylation of the Tricyclic Amine
The tricyclic amine intermediate undergoes amide coupling with 3-phenylpropanoyl chloride:
Procedure :
- Activation : The amine (1.0 eq) is dissolved in THF under nitrogen and cooled to 0°C.
- Coupling : 3-Phenylpropanoyl chloride (1.5 eq) is added dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq). The mixture is stirred at 25°C for 12 hours.
- Purification : The product is isolated via silica gel chromatography (hexane/ethyl acetate 4:1) and recrystallized from ethanol/water.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 4.82 (s, 1H, NH), 3.95–3.75 (m, 4H, OCH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂CO), 2.65 (t, J = 7.2 Hz, 2H, CH₂Ph).
- ¹³C NMR (100 MHz, CDCl₃): δ 171.2 (CONH), 138.5–126.3 (Ph), 79.8 (OCH₂), 55.0 (NCH₂), 31.8 (CH₂CO), 28.4 (CH₂Ph).
Optimization Challenges and Solutions
Byproduct Formation in Cyclization
The use of excess sulfonating agents (e.g., >1.5 eq 2-nitrobenzenesulfonyl chloride) leads to polysulfonated byproducts. Mitigation strategies include:
Epimerization During Acylation
The stereochemical integrity of the tricyclic core is sensitive to basic conditions. To prevent epimerization:
- Low-Temperature Coupling : Conduct acylation at 0–5°C.
- Mild Bases : Use DIPEA instead of stronger bases like NaHMDS.
Scalability and Industrial Relevance
Kilogram-Scale Production
Adapting the sulfonamide-mediated route for large-scale synthesis:
Cost Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| Levulinic Acid | $120–150 |
| 3-Phenylpropanoyl Chloride | $450–600 |
| DMAC | $80–100 |
The transition metal-free method reduces costs by 15–20% compared to metal-catalyzed alternatives.
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The compound’s tricyclic system distinguishes it from simpler bicyclic or monocyclic analogs. Key comparisons include:
Analysis :
- Solubility : The 3-phenylpropanamide group improves lipophilicity over the polar triazatridecane derivatives (e.g., 10a), which are optimized for aqueous-phase oligonucleotide conjugation .
Spectroscopic and Crystallographic Data
While direct data for the target compound are unavailable, comparisons with analogs highlight trends:
Key Findings :
- NMR : Aromatic protons in the target compound’s phenyl group are expected near δ 7.2–7.5 ppm, aligning with compound III . The tBDMS group in compound 14 (δ 1.25) exemplifies protective group strategies applicable to the target’s synthesis .
- Crystallography : SHELX and ORTEP-3 are standard tools for resolving complex heterocycles, suggesting similar methodologies could validate the target’s structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
